1,3-Dioxoisoindole-5-sulfonyl fluoride
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Overview
Description
1,3-Dioxoisoindole-5-sulfonyl fluoride: is a chemical compound characterized by the presence of a sulfonyl fluoride group attached to an isoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxoisoindole-5-sulfonyl fluoride can be synthesized through a multi-step process involving the introduction of the sulfonyl fluoride group to the isoindole ring. One common method involves the reaction of isoindoline-1,3-dione with a sulfonyl fluoride reagent under controlled conditions. The reaction typically requires the use of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxoisoindole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution with amines.
Sulfonate Esters: Formed through substitution with alcohols.
Sulfonic Acids: Formed through hydrolysis of the sulfonyl fluoride group.
Scientific Research Applications
Chemistry: 1,3-Dioxoisoindole-5-sulfonyl fluoride is used as a building block in organic synthesis, enabling the formation of various functionalized derivatives. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and pharmaceutical agents. Its ability to form stable sulfonamide bonds makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindole-5-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can undergo nucleophilic substitution reactions, forming stable covalent bonds with nucleophiles such as amines or alcohols. The compound’s ability to form these bonds underlies its utility in various chemical and biological applications.
Molecular Targets and Pathways: In biological systems, this compound may target enzymes or proteins containing nucleophilic residues, such as serine or cysteine. By forming covalent bonds with these residues, the compound can inhibit enzyme activity or alter protein function, making it a potential candidate for drug development.
Comparison with Similar Compounds
1,3-Dioxoisoindoline-5-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
1,3-Dioxoisoindoline-5-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
1,3-Dioxoisoindoline-5-sulfonic acid: Formed through hydrolysis of the sulfonyl fluoride group.
Uniqueness: 1,3-Dioxoisoindole-5-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring selective and stable covalent modifications.
Properties
IUPAC Name |
1,3-dioxoisoindole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAYOMLBXXGGAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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